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molecular formula C21H22O4 B8505953 Pentyl 4-oxo-4-(4-phenoxyphenyl)but-2-enoate CAS No. 88113-10-4

Pentyl 4-oxo-4-(4-phenoxyphenyl)but-2-enoate

Cat. No. B8505953
M. Wt: 338.4 g/mol
InChI Key: LYJADBKKZXIYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCCCCOC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)OC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[cH:9][cH:10][c:11]([C:12](=[O:13])[CH2:14][CH2:15][C:16](=[O:17])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:24][cH:25]1.[O:26]([c:27]1[cH:28][cH:29][c:30]([C:31]([CH2:32][CH2:33][C:34]([O:35][CH:36]([CH3:37])[CH3:38])=[O:39])=[O:40])[cH:41][cH:42]1)[c:43]1[cH:44][cH:45][cH:46][cH:47][cH:48]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[cH:9][cH:10][c:11]([C:12](=[O:13])[CH:14]=[CH:15][C:16](=[O:17])[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:24][cH:25]1

Inputs

Step One
Name
CCCCCOC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCCOC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
Name
CC(C)OC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)OC(=O)CCC(=O)c1ccc(Oc2ccccc2)cc1

Outcomes

Product
Name
Type
product
Smiles
CCCCCOC(=O)C=CC(=O)c1ccc(Oc2ccccc2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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